2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile is a complex organic compound that features a furan ring, a thiadiazole ring, a piperidine ring, and a benzonitrile group
Mechanism of Action
Target of Action
The compound “2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile” contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. Piperidine derivatives often exhibit biological activity and can interact with various targets such as receptors or enzymes .
Mode of Action
The interaction of “this compound” with its targets could involve various types of chemical interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions. The specific mode of action would depend on the nature of the target .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For instance, if it interacts with a receptor involved in signal transduction, it could influence the associated signaling pathway .
Pharmacokinetics
The ADME properties of “this compound” would depend on various factors such as its solubility, stability, and the presence of functional groups that could undergo metabolic transformations. Boronic esters, for example, are known to be susceptible to hydrolysis, especially at physiological pH .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the downstream effects of these interactions .
Action Environment
Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For instance, boronic esters are known to be only marginally stable in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-2-yl-1,3,4-thiadiazole Intermediate: This step involves the cyclization of a furan derivative with a thiadiazole precursor under acidic or basic conditions.
Piperidine Substitution: The intermediate is then reacted with piperidine in the presence of a suitable catalyst to form the piperidin-1-yl derivative.
Benzonitrile Coupling: Finally, the piperidin-1-yl derivative is coupled with a benzonitrile group using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its potential anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzamide: Similar structure but with a benzamide group instead of a benzonitrile group.
2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzaldehyde: Similar structure but with a benzaldehyde group instead of a benzonitrile group.
Uniqueness
The presence of the benzonitrile group in 2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile imparts unique chemical properties, such as increased electron-withdrawing capability, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-[[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c20-12-15-4-1-2-5-16(15)13-23-9-7-14(8-10-23)18-21-22-19(25-18)17-6-3-11-24-17/h1-6,11,14H,7-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSIQDYDHBSBAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)CC4=CC=CC=C4C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.